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Introduction
Nonyl acetate (C₁₁H₂₂O₂) is a volatile organic compound classified as an ester, playing a

significant role in the flavor and fragrance industry. It is the acetate ester of nonan-1-ol and is

recognized for its characteristic fruity, waxy, and slightly floral aroma.[1] This technical guide

provides an in-depth overview of nonyl acetate's role in flavor chemistry, including its

physicochemical properties, natural occurrence, sensory characteristics, synthesis, and

analytical determination.

Physicochemical Properties
Nonyl acetate is a colorless liquid with a distinct odor profile.[2] Its physical and chemical

characteristics are crucial for its application in flavor formulations, influencing its volatility,

solubility, and stability.
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Property Value Reference

Molecular Formula C₁₁H₂₂O₂ [2]

Molecular Weight 186.29 g/mol [2]

CAS Number 143-13-5 [2]

FEMA Number 2788 [2]

JECFA Number 131 [2]

Appearance Colorless liquid [2]

Odor Description

Fruity, waxy, sweet, green, with

tropical and floral nuances.

Some sources also describe a

pungent, mushroom-like odor.

[1][2][3]

Boiling Point 212 °C at 760 mmHg [2]

Melting Point -26 °C [2]

Density 0.864 g/mL at 25 °C [3]

Refractive Index 1.422 - 1.426 at 20 °C [2]

Solubility
Soluble in alcohol and ether;

practically insoluble in water.
[2][3]

Vapor Pressure
0.197 mmHg at 25 °C

(estimated)
[1]

LogP (o/w) 4.352 (estimated) [1]

Regulatory Status
Generally Recognized as Safe

(GRAS) by FEMA.
[4]

Sensory Profile and Thresholds
The sensory characteristics of nonyl acetate are a key aspect of its application in flavor

chemistry. It imparts a unique combination of fruity and waxy notes.
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Sensory Attribute Description Concentration Reference

Odor Profile

Sweet, waxy, and

fruity with a green,

tropical fruit nuance.

100% [1]

Floral, fruity

(mushroom-gardenia)

odor.

Diluted [3]

Taste Profile

Fruity and waxy with a

tropical fruit

background.

20.00 ppm [1]

Bitter taste. Concentrated [3]

Aroma Threshold

Detection: 57 to 600

ppb. Aroma

characteristics at

1.0%: waxy citrus,

earthy mushroom,

creamy milk, estry

with ripe apple pulp

notes.

Taste Threshold

Taste characteristics

at 5 ppm: waxy, stale

milk, earthy

mushroom, slightly

metallic with cheesy

nuances.

5 ppm

Natural Occurrence
Nonyl acetate is a natural constituent of various fruits and fermented beverages, contributing

to their characteristic aroma profiles.
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Food/Beverage Reported Presence
Concentration
Details

Reference

Citrus Fruits

Found in citrus peel

oils and juices,

including orange and

lemon.

Powell Navel orange

showed the highest

levels of nonyl acetate

among the studied

varieties.

[5][6]

Apples
Present in various

apple cultivars.
[6]

Pears
Naturally found in

pears.

Grapes Found in wine grapes. [1][6]

Melon Reported in melon. [6]

Beer
Naturally occurs in

beer.

Ester concentrations

are influenced by

fermentation

conditions.

[6][7][8]

Cheese
Reported in Gruyere

cheese.
[1]

Milk Reported in milk. [1]

Kumquats
Found in kumquat

peel oil.
[1][6]

Biosynthesis of Nonyl Acetate in Plants
The formation of nonyl acetate in plants is a result of esterification, a process catalyzed by a

class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the

transfer of an acyl group from an acyl-CoA donor to an alcohol substrate. While the specific

AAT responsible for nonyl acetate synthesis has not been definitively identified, the general

pathway is understood. AATs exhibit broad substrate specificity, allowing them to produce a

wide variety of esters.[9][10]
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General biosynthetic pathway of nonyl acetate in plants.

Experimental Protocols
Synthesis of Nonyl Acetate via Fischer Esterification
The following is a generalized laboratory procedure for the synthesis of nonyl acetate based

on the Fischer esterification of n-nonanol and acetic acid. This reaction is typically catalyzed by

a strong acid.[11][12][13][14]

Materials:

n-Nonanol

Glacial Acetic Acid

Concentrated Sulfuric Acid (catalyst)

Anhydrous Sodium Sulfate

Saturated Sodium Bicarbonate Solution

Saturated Sodium Chloride Solution (Brine)

Diethyl Ether (or other suitable extraction solvent)

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, distillation

apparatus.
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Procedure:

In a round-bottom flask, combine n-nonanol and a molar excess of glacial acetic acid.

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

Assemble a reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2

hours) to allow the esterification to proceed.

After cooling, transfer the reaction mixture to a separatory funnel.

Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst and excess acetic acid), and finally with brine.

Separate the organic layer and dry it over anhydrous sodium sulfate.

Filter to remove the drying agent.

Purify the crude nonyl acetate by distillation to obtain the final product.
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Workflow for the synthesis of nonyl acetate.
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Instrumental Analysis: Headspace Gas
Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a standard technique for the analysis of volatile compounds like nonyl acetate in

food and beverage matrices.[15][16][17][18]

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Headspace Autosampler

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically

suitable.

Sample Preparation (General Procedure for Fruit Juice):

Place a known volume of the fruit juice sample into a headspace vial.[16]

An internal standard may be added for quantification.[16]

The vial is sealed and incubated at a specific temperature and time to allow volatile

compounds to partition into the headspace.[5][16]

A sample of the headspace gas is then automatically injected into the GC-MS for analysis.

GC-MS Parameters (Example):

Injection Mode: Headspace

Liner: Deactivated, suitable for headspace injections

Carrier Gas: Helium at a constant flow rate

Oven Temperature Program: A temperature gradient is used to separate the volatile

compounds. For example, start at a low temperature (e.g., 40°C), hold for a few minutes,

then ramp up to a higher temperature (e.g., 250°C).
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MS Ionization: Electron Ionization (EI) at 70 eV

MS Scan Range: m/z 40-400 (or a range appropriate for the target analytes)

Identification: Compounds are identified by comparing their mass spectra and retention times

with those of authentic standards.

Sensory Evaluation
Sensory analysis is critical for understanding the flavor contribution of nonyl acetate. A trained

sensory panel is typically used for descriptive analysis.[19][20][21][22][23]

Panelist Selection and Training:

Panelists are screened for their sensory acuity and ability to describe aromas and tastes.

Training involves familiarization with relevant aroma and taste standards, including a

reference sample of nonyl acetate at various concentrations in a neutral base (e.g., water,

deodorized oil).

Methodology (Descriptive Analysis):

Sample Preparation: Prepare solutions of nonyl acetate at different concentrations in a

suitable solvent (e.g., water with a small amount of ethanol to aid solubility). Samples of food

products containing nonyl acetate would also be prepared.

Presentation: Samples are presented to panelists in a controlled environment (sensory

booths with controlled lighting and temperature). Samples are coded with random three-digit

numbers.[20]

Evaluation: Panelists evaluate the samples for various sensory attributes (e.g., fruity, waxy,

green, sweet, bitter) and rate their intensity on a structured scale (e.g., a 15-cm line scale or

a 9-point category scale).

Data Analysis: The data from the panelists are collected and statistically analyzed to

determine the sensory profile of nonyl acetate and its contribution to the overall flavor of a

product.
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Olfactory Perception
The perception of nonyl acetate, like other volatile compounds, is initiated by its interaction

with olfactory receptors (ORs) in the nasal cavity. The human genome contains a large family

of OR genes, and a specific odorant can activate a unique combination of these receptors,

leading to a distinct odor perception. The process of identifying the specific ORs that respond

to a particular ligand is known as "deorphanization."[24][25][26][27][28] To date, the specific

olfactory receptor(s) that are activated by nonyl acetate have not been definitively identified in

publicly available literature. The deorphanization of the vast number of human olfactory

receptors is an ongoing area of research.

Nonyl Acetate Molecule
Olfactory Receptor (OR)

in Olfactory Sensory Neuron
Binding Signal Transduction

(G-protein, Adenylyl Cyclase)
Depolarization of

Olfactory Sensory Neuron
Signal to Olfactory Bulb Processing in the BrainOdor Perception

Click to download full resolution via product page

General pathway of olfactory signal transduction.

Conclusion
Nonyl acetate is a valuable volatile organic compound in flavor chemistry, contributing

desirable fruity and waxy notes to a variety of food and beverage products. Its natural

occurrence in fruits and fermented products underscores its importance in creating authentic

and appealing flavor profiles. A thorough understanding of its physicochemical properties,

sensory characteristics, and analytical methodologies is essential for its effective application by

researchers and flavor chemists. Future research focused on identifying the specific alcohol

acyltransferases involved in its biosynthesis and deorphanizing its corresponding olfactory

receptors will further elucidate its role in flavor perception and potentially open new avenues for

flavor creation and modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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